2-Amino-1,3-benzoxazole-6-carbaldehyde
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Overview
Description
2-Amino-1,3-benzoxazole-6-carbaldehyde is a heterocyclic compound with the molecular formula C8H6N2O2. It is a derivative of benzoxazole, featuring an amino group at the 2-position and an aldehyde group at the 6-position.
Mechanism of Action
Mode of Action
Benzoxazoles, a class of compounds to which 2-amino-1,3-benzoxazole-6-carbaldehyde belongs, are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzoxazoles have been reported to display antifungal activity, suggesting they may interfere with pathways essential for fungal growth .
Result of Action
Related benzoxazole compounds have been reported to exhibit antifungal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,3-benzoxazole-6-carbaldehyde typically involves the reaction of 2-aminophenol with an appropriate aldehyde under specific conditions. One common method involves the use of a catalyst, such as a metal catalyst or an ionic liquid catalyst, to facilitate the reaction. The reaction is usually carried out under reflux conditions in a suitable solvent, such as ethanol or water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,3-benzoxazole-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophiles in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: 2-Amino-1,3-benzoxazole-6-carboxylic acid.
Reduction: 2-Amino-1,3-benzoxazole-6-methanol.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
2-Amino-1,3-benzoxazole-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1,3-benzoxazole-5-carbaldehyde
- 2-Amino-1,3-benzoxazole-4-carbaldehyde
- 2-Amino-1,3-benzoxazole-7-carbaldehyde
Uniqueness
2-Amino-1,3-benzoxazole-6-carbaldehyde is unique due to the specific positioning of the amino and aldehyde groups, which can influence its reactivity and interactions with other molecules. This unique structure allows for the formation of specific derivatives that may exhibit distinct biological or chemical properties compared to other benzoxazole derivatives .
Properties
IUPAC Name |
2-amino-1,3-benzoxazole-6-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-4H,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQYLMVOVYMYOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)OC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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